molecular formula C16H15O9- B1241997 4-methylumbelliferone beta-D-glucuronate

4-methylumbelliferone beta-D-glucuronate

Cat. No. B1241997
M. Wt: 351.28 g/mol
InChI Key: ARQXEQLMMNGFDU-JHZZJYKESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylumbelliferone beta-D-glucuronide(1-) is a beta-D-glucosiduronate resulting from the deprotonation of the carboxy group of 4-methylumbelliferone beta-D-glucuronide. The major species at pH 7.3. It is a monocarboxylic acid anion and a beta-D-glucosiduronate. It is a conjugate base of a 4-methylumbelliferone beta-D-glucuronide.

Scientific Research Applications

Microbiological Detection

4-Methylumbelliferone beta-D-glucuronate serves as a substrate for detecting glycosidases in Escherichia coli and enterococci. Its usage in water testing for these bacteria demonstrates its utility in microbiology and public health (Perry et al., 2006).

Inhibition of Hyaluronan Synthesis

This compound contributes to the inhibition of hyaluronan (HA) synthesis. Its role is significant in understanding the metabolic pathways and therapeutic implications in diseases like diabetes and cancer (Nagy et al., 2019).

Renal Disposition Studies

In renal studies, 4-Methylumbelliferone beta-D-glucuronate is used to understand the excretion and metabolic clearance in the kidney. This helps in developing better drugs and treatments for renal diseases (Wang et al., 2011).

Investigating UDP-Glucose Dehydrogenase (UGDH)

The compound aids in studying the effects on basal and retroviral UGDH-driven HA and sGAG release in cells. This is crucial for understanding the regulation of GAG synthesis, a key aspect in cell biology and pathology (Clarkin et al., 2011).

UDP-Glucuronosyl Transferase Activity Assay

4-Methylumbelliferone beta-D-glucuronate is used to detect UDP-glucuronosyl transferase activity, vital in drug metabolism and disposition studies. This has implications in pharmacokinetics and drug safety (Collier et al., 2000).

β-Glucuronidase Enzyme Activity Assay

The compound is utilized in assays measuring β-glucuronidase activity, which is important in molecular biology and genetic engineering (Ramsay, 2013).

Seawater Quality Assessment

It's used in protocols for detecting glucuronidase activity in marine waters, providing a rapid approach to assess seawater quality (Caruso et al., 2002).

Target Deconvolution in Liver

Analysis of 4-Methylumbelliferone beta-D-glucuronate in liver transcriptome sequencing and public databases reveals its multiple targets and regulatory effects on cell metabolism (Tsitrina et al., 2023).

Study of UGT Isozymes

The compound is instrumental in studying the effects on UGT isozymes, crucial for understanding drug interactions and metabolic processes (Mano et al., 2004).

Mechanism of Inhibition of Hyaluronan Biosynthesis

Its use in exploring the inhibition mechanisms of hyaluronan biosynthesis is crucial for therapeutic advancements in cancer and inflammatory diseases (Kakizaki et al., 2004).

properties

Product Name

4-methylumbelliferone beta-D-glucuronate

Molecular Formula

C16H15O9-

Molecular Weight

351.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/p-1/t11-,12-,13+,14-,16+/m0/s1

InChI Key

ARQXEQLMMNGFDU-JHZZJYKESA-M

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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